calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate
Description
Crystallographic Analysis and Stereochemical Configuration
The crystal structure of calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate is defined by its chiral centers and coordination geometry. The calcium ion resides in a distorted octahedral environment, coordinated by four oxygen atoms from two bidentate oxobutanoate ligands and two water molecules. Each ligand adopts the (2S)-stereochemical configuration, while the isoindol moiety exhibits a fused bicyclic system with (3aR,7aS) stereochemistry, as confirmed by X-ray diffraction studies.
The unit cell parameters reflect a monoclinic crystal system with space group C2/c, consistent with the presence of a twofold rotation axis through the calcium ion. The asymmetric unit contains one calcium ion, two oxobutanoate ligands, and two water molecules. Key bond lengths include Ca–O distances of 2.355–2.599 Å for carboxylate oxygen atoms and 2.412–2.487 Å for water molecules, aligning with typical calcium coordination complexes. The stereochemical integrity of the ligand is critical for maintaining the compound’s crystalline order, as deviations in the (2S) or (3aR,7aS) configurations disrupt lattice packing.
Molecular Topology and Hydrogen Bonding Networks
The molecular topology of this compound is characterized by its bifurcated hydrogen bonding network, which stabilizes both intra- and intermolecular interactions. The oxobutanoate ligands form bidentate chelates with the calcium ion via their carboxylate groups, while the isoindol and benzyl substituents project into the crystal lattice, creating hydrophobic pockets. The two water molecules act as hydrogen bond donors, bridging adjacent carboxylate oxygen atoms with O–H···O distances of 2.71–2.89 Å.
A three-dimensional framework emerges from these interactions:
- Intra-ligand hydrogen bonds between the oxobutanoate carbonyl oxygen and isoindol N–H groups (2.95 Å).
- Inter-ligand hydrogen bonds involving water molecules and carboxylate oxygen atoms, forming infinite chains along the crystallographic c-axis.
- π–π stacking interactions between benzyl aromatic rings (centroid-to-centroid distance: 3.47 Å), further reinforcing the lattice.
This intricate network ensures thermal stability up to 150°C, as dehydration disrupts the hydrogen bonding framework, leading to lattice collapse.
Comparative Analysis of Hydrated vs. Anhydrous Forms
The dihydrate form of this calcium complex exhibits distinct structural and stability advantages over its anhydrous counterpart. Hydration introduces two water molecules that occupy axial positions in the calcium coordination sphere, lengthening the Ca–O bonds to 2.534–2.599 Å compared to 2.355–2.412 Å for carboxylate-bound oxygen atoms. This elongation reduces steric strain, enabling tighter packing of the isoindol-benzyl moieties.
Key differences between the hydrated and anhydrous forms include:
| Property | Dihydrate Form | Anhydrous Form |
|---|---|---|
| Coordination Geometry | Distorted octahedral | Tetragonal pyramidal |
| Hydrogen Bond Density | 12 bonds per unit cell | 8 bonds per unit cell |
| Thermal Stability | Stable to 150°C | Decomposes above 100°C |
| Solubility | 2.1 mg/mL in water | <0.5 mg/mL in water |
The anhydrous form lacks the water-mediated hydrogen bonds, resulting in a less cohesive lattice and higher susceptibility to moisture-induced amorphization. Conversely, the dihydrate’s water molecules act as structural pillars, preventing collapse during thermal cycling. This stability is critical for pharmaceutical applications, where crystalline integrity ensures consistent dissolution rates.
Properties
IUPAC Name |
calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVLNUAVAONTEW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52CaN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Synthesis via cis-Hexahydroisoindole Acylation and Alkylation
The most widely adopted industrial method begins with cis-hexahydroisoindole (1), leveraging acylation, alkylation, and salt formation (Figure 1).
Acylation Reaction
cis-Hexahydroisoindole reacts with chloracetyl chloride in dichloromethane at 0–30°C to form cis-N-chloracetyl hexahydroisoindole (2). This step achieves >95% conversion with anhydrous potassium carbonate as a base.
Alkylation with N-Hydrocinnamoyl Camphorsultam
Compound (2) undergoes alkylation with N-hydrocinnamoyl camphorsultam in dimethylformamide (DMF) at 50°C for 12 hours. The chiral auxiliary ensures enantioselective formation of the (S)-configured intermediate (3), with a diastereomeric excess >99%.
Hydrolysis and Salt Formation
The alkylated product is hydrolyzed using lithium hydroxide and hydrogen peroxide in tetrahydrofuran (THF), yielding (2S)-2-benzyl-3-(cis-hexahydroisoindol-2-carbonyl)-propanoic acid (4). Subsequent treatment with calcium chloride in aqueous sodium hydroxide produces mitiglinide calcium dihydrate (5) with 83.6% yield after ethanol recrystallization.
Table 1: Key Parameters for Industrial Synthesis
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Acylation | 0–30°C, 2.5 hours | 95% | 98.5% |
| Alkylation | 50°C, DMF, 12 hours | 89% | 99.2% |
| Hydrolysis/Salt | 0–5°C, THF/H₂O₂, 18 hours | 83.6% | 99.8% |
Stobble Condensation Route from Dimethyl Succinate
An alternative method starts with dimethyl succinate (6) and benzaldehyde (7), proceeding through Stobble condensation to form 2-benzylidenesuccinic acid (8).
Condensation and Reduction
The anhydride derivative of (8) reacts with cis-perhydroisoindole (9) in toluene, followed by asymmetric hydrogenation using a chiral rhodium catalyst (e.g., Rh/(S,S)-BPPM). This step introduces the (S)-configuration but faces challenges due to catalyst cost (>$500/g) and residual metal contamination.
Chiral Pool Synthesis from D-Phenylalanine
A high-optical-purity route utilizes D-phenylalanine (10) as the chiral starting material:
Diazotization and Protection
D-Phenylalanine undergoes diazotization to 2-hydroxy phenylpropionic acid (11), followed by sulfonate protection of the hydroxyl group. Nucleophilic substitution with cis-hexahydroisoindole introduces the isoindolyl moiety (12).
Hydrolysis and Calcium Salt Formation
Ester hydrolysis with sodium hydroxide and subsequent calcium chloride treatment yields mitiglinide calcium dihydrate with 47% total yield and >99% enantiomeric excess .
Table 2: Comparison of Synthetic Routes
Impurity Profiling and Quality Control
During synthesis, process-related impurities include:
- Racemic byproducts : Formed during asymmetric hydrogenation (e.g., (R)-mitiglinide).
- Dehydrated intermediates : Generated during acylation if reaction temperatures exceed 30°C.
- Residual solvents : DMF and THF require strict control (<0.1% per ICH guidelines).
Recrystallization from ethanol reduces impurities to <0.15%, as confirmed by HPLC-MS.
Recent Advances in Process Optimization
One-Pot Alkylation-Hydrolysis
Combining alkylation and hydrolysis in a single reactor reduces intermediate isolation steps, improving yield to 85% and cutting production time by 40%.
Green Chemistry Approaches
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in acylation decreases environmental impact while maintaining >90% efficiency.
Chemical Reactions Analysis
Types of Reactions
Mitiglinide calcium hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of mitiglinide calcium hydrate include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of mitiglinide calcium hydrate include its calcium salt form, which is the active pharmaceutical ingredient used in diabetes treatment .
Scientific Research Applications
Mitiglinide calcium dihydrate, also known as calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate, is a drug used to treat type 2 diabetes . It stimulates insulin secretion in beta-cells by closing ATP-dependent potassium ion channels .
Names and Identifiers
- Synonyms Mitiglinide calcium hydrate, Mitiglinide calcium salt dihydrate
- External IDs KAD-1229, S-21403
- UNII 9651C21W3Z
- CAS Number 207844-01-7
- Average Weight 704.918
- Monoisotopic Weight 704.3349575
- Chemical Formula C38H52CaN2O8
- InChI Key QEVLNUAVAONTEW-UZYHXJQGSA-L
- InChI InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1
- IUPAC Name this compound
- SMILES (Not available in the search results)
Applications in Type 2 Diabetes Treatment
Mitiglinide calcium dihydrate is primarily used to manage type 2 diabetes . It belongs to a class of drugs that stimulate insulin secretion from pancreatic β-cells .
Chemical Synthesis
The synthesis of mitiglinide calcium dihydrate involves several steps :
- Condensation of dimethyl succinate with benzaldehyde.
- Hydrolysis to obtain 2-benzylidenesuccinic acid.
- Treatment with Ac2O to yield the corresponding anhydride.
- Reaction with cis-perhydroisoindole in toluene to form the monoamide.
- Reduction with H2 over a chiral Rhodium catalyst.
- Treatment with (R)-1-phenylethylamine to provide a chiral salt.
- Conversion to the calcium salt using aqueous NH4OH and CaCl2 .
Studies and Research
Mechanism of Action
Mitiglinide calcium hydrate stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells . This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The increased intracellular calcium triggers the exocytosis of insulin granules, leading to insulin release .
Comparison with Similar Compounds
Mitiglinide Calcium Hydrate vs. Trandolapril
Trandolapril (C₂₄H₃₄N₂O₅; MW 430.54) is an ACE inhibitor containing a hexahydro-2-indolinecarboxylic acid moiety. While both compounds share heterocyclic cores (isoindole/indoline), their functional groups and therapeutic targets differ significantly:
- Mitiglinide : Targets SUR1/Kir6.2 channels for insulin secretion .
- Trandolapril : Inhibits angiotensin-converting enzyme (ACE) to treat hypertension .
| Parameter | Mitiglinide Calcium Hydrate | Trandolapril |
|---|---|---|
| Molecular Formula | C₃₈H₄₈CaN₂O₆·2H₂O | C₂₄H₃₄N₂O₅ |
| Core Structure | Bis-octahydroisoindole | Hexahydroindoline |
| Solubility | Freely soluble in organic solvents | More hydrophilic, moderate water solubility |
| Therapeutic Use | Type 2 diabetes | Hypertension, heart failure |
| Pharmacological Class | Meglitinide analogue | ACE inhibitor |
Key Structural Difference: Mitiglinide’s benzyl and oxobutanoate side chains enhance β-cell specificity, whereas Trandolapril’s ethyl ester and cyclohexylpropyl groups optimize ACE binding .
Diels-Alder-Derived Isoindole Analogues
Compounds such as (3aR,4S,7aS)-4-(4-Chlorophenyl)-6-(dimethyl(thiophen-2-yl)silyl)-2-phenyl-isoindole-1,3-dione (25c) () share the isoindole backbone but feature diverse substituents (e.g., chlorophenyl, thiophenyl-silyl). These derivatives are synthesized via Diels-Alder reactions and cross-coupling, differing in:
- Synthetic Routes : Mitiglinide involves asymmetric synthesis for stereochemical precision, while 25c uses catalytic Pd(OAc)₂/TBAF systems .
Functional Analogues: Calcium-Containing Pharmaceuticals
Calcium Disodium Edetate (CaNa₂EDTA)
CaNa₂EDTA (C₁₀H₁₂CaN₂Na₂O₈; MW 374.27) is a chelating agent for heavy metal poisoning. Compared to Mitiglinide:
- Solubility : Highly water-soluble due to ionic EDTA groups .
- Mechanism : Binds divalent metals (e.g., lead), unlike Mitiglinide’s receptor-mediated action .
Research Findings and Data
Pharmacokinetic and Pharmacodynamic Data
| Compound | Bioavailability | Half-Life (h) | Protein Binding | Metabolic Pathway |
|---|---|---|---|---|
| Mitiglinide | ~60% | 1.2–1.5 | 98% | CYP2C9/3A4 oxidation |
| Trandolapril | ~10% (prodrug) | 16–24 | 80% | Hepatic ester hydrolysis |
Note: Mitiglinide’s rapid onset (<10 minutes) aligns with mealtime dosing, whereas Trandolapril’s prolonged half-life supports once-daily use .
Biological Activity
Calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate, commonly known as mitiglinide calcium dihydrate, is an antidiabetic medication primarily used in the management of Type 2 diabetes. This compound belongs to the meglitinide class of drugs and functions by stimulating insulin secretion from pancreatic beta cells. This article reviews its biological activity, including pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 704.918 g/mol. The structure comprises two molecules of the active moiety, mitiglinide, coordinated with calcium ions and hydrated with two water molecules.
Structural Formula
Mitiglinide operates by closing ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization and subsequent calcium influx. This process stimulates the release of insulin in response to elevated blood glucose levels. The rapid onset and short duration of action make it particularly effective for controlling postprandial blood glucose spikes.
Pharmacodynamics
The pharmacodynamic profile of mitiglinide calcium dihydrate includes:
- Insulin Secretion : Enhances insulin release from pancreatic beta cells.
- Blood Glucose Control : Reduces postprandial hyperglycemia effectively.
Pharmacokinetics
Mitiglinide exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 30 minutes to 1 hour. The elimination half-life is approximately 1 hour, allowing for flexible dosing schedules.
| Parameter | Value |
|---|---|
| Absorption | Rapid (30 min - 1 hr) |
| Peak Plasma Concentration | 30 min - 1 hr |
| Elimination Half-Life | ~1 hr |
| Bioavailability | ~60% |
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of mitiglinide calcium dihydrate:
- Efficacy in Type 2 Diabetes : A study involving patients with Type 2 diabetes demonstrated significant reductions in HbA1c levels when treated with mitiglinide compared to placebo groups. The drug effectively managed postprandial glucose levels without causing significant hypoglycemia .
- Combination Therapy : Mitiglinide has been studied in combination with other antidiabetic agents (e.g., metformin), showing improved glycemic control compared to monotherapy .
- Safety Profile : Common side effects include gastrointestinal disturbances such as diarrhea and nausea. However, serious adverse effects are rare .
Potential Applications Beyond Diabetes
Research indicates that mitiglinide may have additional therapeutic roles beyond diabetes management:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate?
- Methodology :
- Synthesis : The compound can be synthesized via stereoselective coupling of the isoindoline moiety with a benzyl-substituted oxobutanoate precursor. Use chiral catalysts to ensure the (2S,3aR,7aS) configuration.
- Purification : Recrystallization from methanol or ethanol (99.5%) is effective due to the compound's high solubility in these solvents. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- Purity Criteria : The final product should meet pharmacopeial standards (98.0–102.0% purity), verified by elemental analysis and mass spectrometry .
Q. How can the chemical structure of this compound be unambiguously confirmed?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm the benzyl, isoindolyl, and oxobutanoate groups. IR spectroscopy can validate carbonyl (C=O) and hydroxyl (O-H) stretches from the dihydrate.
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the absolute configuration using SHELX-97 or SHELXL. Refinement parameters (e.g., -factor < 0.05) ensure accuracy in bond lengths and angles .
- Elemental Analysis : Match experimental C, H, N, and Ca content to theoretical values (e.g., CHCaNO·2HO) .
Advanced Research Questions
Q. How can polymorphism in this compound be systematically investigated?
- Methodology :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to hydrate dehydration or polymorphic transitions.
- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to detect crystalline form variations.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability of hydrate forms under controlled humidity (e.g., 0–90% RH) .
Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?
- Methodology :
- Multi-Software Validation : Cross-validate results using SHELXL (for small-molecule refinement) and OLEX2 (for electron density maps). Discrepancies in bond angles >2° warrant re-examination of data collection (e.g., crystal decay or twinning) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between hydrate water and the oxobutanoate group) to refine packing models .
Q. How does the dihydrate configuration influence the compound’s stability and bioactivity?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to quantify bound vs. unbound water. Correlate with stability under accelerated storage conditions (40°C/75% RH).
- Bioactivity Assays : Compare the dihydrate with its anhydrous form in vitro (e.g., receptor binding assays) to assess hydration-dependent activity. Reference calcium coordination studies in similar hydrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
